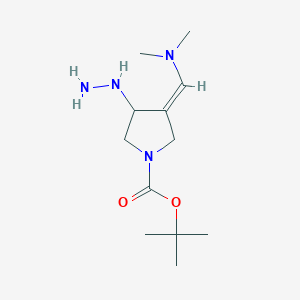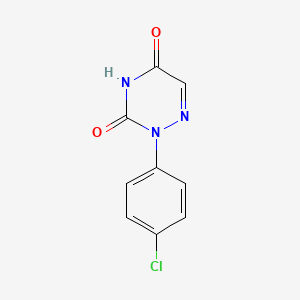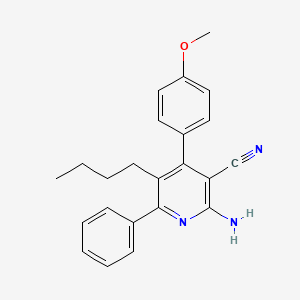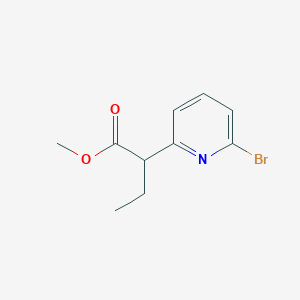
4-Chloro-5-fluoro-2-propoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-2-propoxypyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-propoxypyrimidine typically involves the substitution reactions on a pyrimidine ring. One common method includes the reaction of 4,5-dichloro-2-propoxypyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-propoxypyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
4-Chloro-5-fluoro-2-propoxypyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-propoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-fluoro-2-methoxypyrimidine: Similar structure but with a methoxy group instead of a propoxy group.
4-Chloro-5-fluoro-2-ethoxypyrimidine: Similar structure but with an ethoxy group instead of a propoxy group.
4-Chloro-5-fluoro-2-butoxypyrimidine: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
4-Chloro-5-fluoro-2-propoxypyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propoxy group can provide different steric and electronic effects compared to methoxy, ethoxy, or butoxy groups, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C7H8ClFN2O |
|---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-propoxypyrimidine |
InChI |
InChI=1S/C7H8ClFN2O/c1-2-3-12-7-10-4-5(9)6(8)11-7/h4H,2-3H2,1H3 |
InChI Key |
IQPAQSATCPVUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=C(C(=N1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)



![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)




